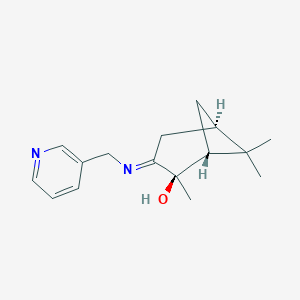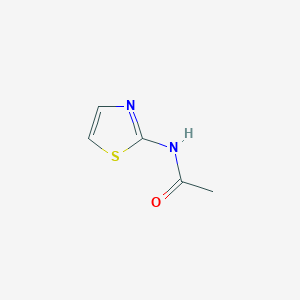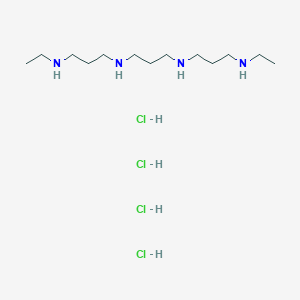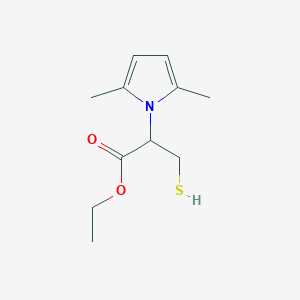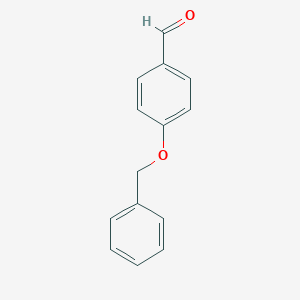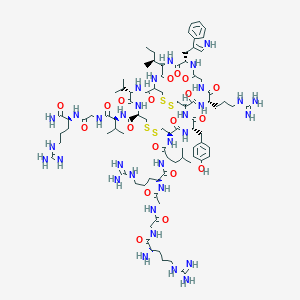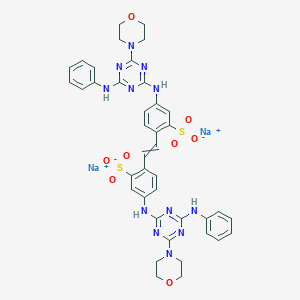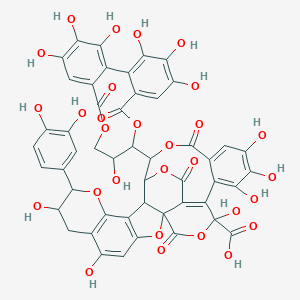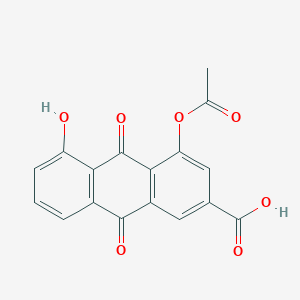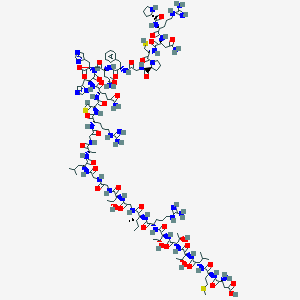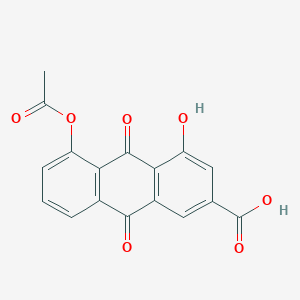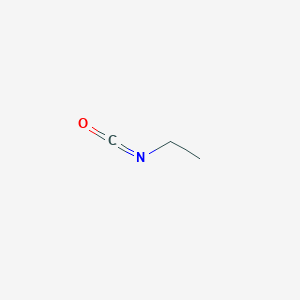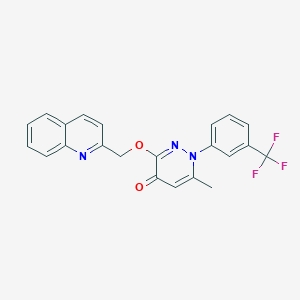
4(1H)-Pyridazinone, 6-methyl-3-(2-quinolinylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
イオメチンは、腫瘍局在化能を有する放射性ヨウ素化キノリン誘導体として知られています。 主に眼メラノーマの検出のための放射性医薬品分野で使用されています 。この化合物の独自の構造と特性により、医学的画像診断やがん研究において貴重なツールとなっています。
2. 製法
合成経路と反応条件: イオメチンは、キノリン誘導体を含む一連の化学反応によって合成されます。その調製の鍵となるステップは、キノリン環の放射性ヨウ素化です。
工業生産方法: イオメチンの工業生産は、精度と安全性を確保するために自動化されたシステムを使用した大規模合成を含みます。このプロセスには通常、次の手順が含まれます。
キノリン誘導体の調製: 原料のキノリンは、放射性ヨウ素化を促進する官能基を導入するために修飾されます。
放射性ヨウ素化: 修飾されたキノリンは、高収率と純度を確保するために制御された条件下でヨウ素125を使用して放射性ヨウ素化されます。
精製: 最終生成物は、クロマトグラフィー技術を使用して精製され、不純物や未反応の物質を除去します。
準備方法
Synthetic Routes and Reaction Conditions: Iomethin is synthesized through a series of chemical reactions involving quinoline derivatives. The key step in its preparation is the radioiodination of the quinoline ring.
Industrial Production Methods: The industrial production of Iomethin involves large-scale synthesis using automated systems to ensure precision and safety. The process typically includes the following steps:
Preparation of Quinoline Derivatives: The starting material, quinoline, is modified to introduce functional groups that facilitate radioiodination.
Radioiodination: The modified quinoline is subjected to radioiodination using iodine-125 under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using chromatographic techniques to remove any impurities and unreacted materials.
化学反応の分析
反応の種類: イオメチンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、キノリンN-オキシド誘導体を形成するために酸化することができます。
還元: 還元反応は、イオメチンを対応するアミン誘導体に変換することができます。
置換: 求電子置換反応と求核置換反応により、キノリン環に異なる官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲン、ハロゲン化アルキル、求核剤などの試薬が、さまざまな条件下で使用されます。
生成される主な生成物:
酸化: キノリンN-オキシド誘導体。
還元: キノリンのアミン誘導体。
置換: 使用した試薬に応じて、さまざまな置換されたキノリン誘導体。
4. 科学研究への応用
イオメチンは、以下を含む科学研究において幅広い用途があります。
化学: 他の放射性ヨウ素化化合物の合成における前駆体として使用されます。
生物学: 放射性医薬品の細胞取り込みと局在化の研究に使用されます。
医学: 眼メラノーマやその他の腫瘍の検出と画像診断に使用されます。
産業: 診断画像用の新しい放射性医薬品の開発に適用されます。
科学的研究の応用
Iomethin has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other radioiodinated compounds.
Biology: Employed in the study of cellular uptake and localization of radiopharmaceuticals.
Medicine: Utilized in the detection and imaging of ocular melanoma and other tumors.
Industry: Applied in the development of new radiopharmaceuticals for diagnostic imaging.
作用機序
イオメチンの作用機序には、放射性ヨウ素化キノリン構造による腫瘍組織への局在化能が関与しています。ヨウ素125同位体はガンマ線を放出し、画像診断技術で検出できます。これにより、腫瘍の正確な局在化が可能になります。 関与する分子標的と経路には、イオメチンの細胞受容体と輸送体との相互作用が含まれ、腫瘍細胞への取り込みが促進されます .
類似の化合物:
ヨウ素化キノリン誘導体: これらの化合物は、ヨウ素置換を伴う類似のキノリン構造を共有しています。
放射性ヨウ素化化合物: 腫瘍画像診断のためにヨウ素125で標識された他の化合物。
比較: イオメチンは、高い腫瘍局在化効率を提供する、独自の放射性ヨウ素化キノリン構造によって特徴付けられます。他のヨウ素化キノリン誘導体と比較して、イオメチンはヨウ素125の存在により優れた画像診断機能を提供します。 さらに、その合成と精製方法は、高純度と高収率を確保するため、放射性医薬品用途において好ましい選択肢となっています .
類似化合物との比較
Iodoquinoline Derivatives: These compounds share a similar quinoline structure with iodine substitution.
Radioiodinated Compounds: Other compounds labeled with iodine-125 for tumor imaging.
Comparison: Iomethin is unique due to its specific radioiodinated quinoline structure, which provides high tumor localization efficiency. Compared to other iodoquinoline derivatives, Iomethin offers better imaging capabilities due to the presence of iodine-125. Additionally, its synthesis and purification methods ensure high purity and yield, making it a preferred choice in radiopharmaceutical applications .
特性
CAS番号 |
146824-84-2 |
|---|---|
分子式 |
C22H16F3N3O2 |
分子量 |
411.4 g/mol |
IUPAC名 |
6-methyl-3-(quinolin-2-ylmethoxy)-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C22H16F3N3O2/c1-14-11-20(29)21(27-28(14)18-7-4-6-16(12-18)22(23,24)25)30-13-17-10-9-15-5-2-3-8-19(15)26-17/h2-12H,13H2,1H3 |
InChIキー |
MEDBYYVLGPWKFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
正規SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=NC4=CC=CC=C4C=C3 |
Key on ui other cas no. |
146824-84-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


